Cycloheximide
Cycloheximide
Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione.
Cycloheximide is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available.
Cycloheximide can cause developmental toxicity according to state or federal government labeling requirements.
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione.
Cycloheximide is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available.
Cycloheximide can cause developmental toxicity according to state or federal government labeling requirements.
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Brand Name:
Vulcanchem
CAS No.:
66-81-9
VCID:
VC0524722
InChI:
InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
SMILES:
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Molecular Formula:
C15H23NO4
Molecular Weight:
281.35 g/mol
Cycloheximide
CAS No.: 66-81-9
Cat. No.: VC0524722
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998) Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione. Cycloheximide is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available. Cycloheximide can cause developmental toxicity according to state or federal government labeling requirements. Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis. |
|---|---|
| CAS No. | 66-81-9 |
| Molecular Formula | C15H23NO4 |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione |
| Standard InChI | InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1 |
| Standard InChI Key | YPHMISFOHDHNIV-FSZOTQKASA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C |
| SMILES | CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
| Canonical SMILES | CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
| Appearance | Solid powder |
| Colorform | Plates from amyl acetate, water or 30% methanol Crystals |
| Melting Point | 247 to 250 °F (EPA, 1998) 119.5-121 °C; also listed as 115-16 °C Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/ 119.5-121 °C |
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